molecular formula C13H12N2O3 B2820933 Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate CAS No. 1448076-37-6

Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate

Cat. No.: B2820933
CAS No.: 1448076-37-6
M. Wt: 244.25
InChI Key: DYTBPMLKOMKYNA-UHFFFAOYSA-N
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Description

Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate is a cyanoacrylate derivative featuring two electron-withdrawing cyano groups at the α- and β-positions, a methyl ester moiety, and a 4-methoxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis. The 4-methoxyphenyl group enhances solubility in polar solvents due to its electron-donating methoxy substituent, while the dicyano groups may act as Michael acceptors, enabling reactivity in nucleophilic additions or polymerizations .

Properties

IUPAC Name

methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-10-5-3-9(4-6-10)11(7-14)12(8-15)13(16)18-2/h3-6,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTBPMLKOMKYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The cyano groups and the methoxyphenyl moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activities and receptor functions, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share partial structural similarities with Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate:

Compound Name Functional Groups Key Substituents Biological Activity (if reported) Reference
This compound Dicyano, methyl ester 4-methoxyphenyl Not reported -
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Single cyano, ethyl ester 4-methylphenyl Not reported
Methyl 2,3-dioxo-3-(4-methoxyphenyl)propanoate Dioxo, methyl ester 4-methoxyphenyl Not reported
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate Hydroxyimino, methyl ester 4-hydroxyphenyl Growth inhibition in cancer cells
(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate Triazole, isobutylphenyl 4-methoxyphenyl COX-2 inhibition

Key Observations:

Functional Group Impact: The dicyano groups in the target compound increase electron-withdrawing effects compared to analogs with single cyano or dioxo groups. Methoxy vs. Hydroxy/Methyl Substituents: The 4-methoxyphenyl group improves lipophilicity relative to 4-hydroxyphenyl analogs (e.g., compound 4 in ), which may enhance membrane permeability in biological systems .

Biological Activity: Compounds with hydroxyimino groups (e.g., compound 4 in ) exhibit anticancer activity against melanoma and glioblastoma cell lines (IC₅₀: 10–50 µM) . The target compound’s dicyano groups may alter this profile by modulating binding to cellular targets. COX-2 Inhibitors (e.g., compound 5f in ) highlight the role of aryl substituents in enzyme selectivity. The absence of a triazole ring in the target compound suggests divergent pharmacological targets .

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl group enhances polarity compared to 4-methylphenyl analogs (), likely improving aqueous solubility .
  • Melting Points : While data for the target compound are absent, structurally simpler analogs like 3-(4-methoxyphenyl)pyrazole () exhibit melting points of 85–89°C, suggesting moderate crystallinity .

Research Findings and Implications

  • Anticancer Potential: The hydroxyimino analog (compound 4) inhibits melanoma (B16F10) and glioblastoma (U373) cell growth at IC₅₀ values of 12–25 µM . The target compound’s dicyano groups may enhance cytotoxicity via increased electrophilic reactivity.
  • Enzyme Interactions : The COX-2 inhibitor 5f () demonstrates that methoxyphenyl derivatives can achieve selectivity for inflammatory targets. The target compound’s lack of a triazole moiety may redirect its bioactivity toward other enzymes, such as kinases or proteases .

Biological Activity

Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two cyano groups and a methoxyphenyl moiety, contributing to its unique reactivity and biological properties. The presence of these functional groups allows for various interactions with biological molecules, such as hydrogen bonding and π-π stacking, which can modulate enzyme activities and receptor functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including HCT-116 and HeLa cells. The mechanism involves inducing apoptosis and cell cycle arrest, likely through the modulation of specific signaling pathways .

The biological activity of this compound is attributed to:

  • Interaction with Biological Targets : The cyano groups facilitate interactions with various enzymes and receptors, influencing their activities.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can halt the cell cycle at specific phases, preventing further proliferation of cancerous cells .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key features:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundTwo cyano groups, methoxy groupHighModerate
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoateHydroxy groupModerateLow
Methyl 2-(4-methoxyphenyl)propanoateSingle methoxy groupLowModerate

This comparison highlights the enhanced biological activities associated with the presence of two cyano groups in this compound compared to its analogs.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on HCT-116 colon cancer cells. Results indicated an IC50 value of approximately 10 µM, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 ~2.29 µM) .
  • Antimicrobial Efficacy :
    • In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate?

Methodological Answer: The synthesis of this compound typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate, followed by further cyanation. Key considerations include:

  • Catalysts: Use of ammonium acetate or piperidine to facilitate condensation.
  • Solvents: Polar aprotic solvents like DMF or THF improve reaction efficiency.
  • Temperature: Reactions often proceed under reflux (80–100°C) to achieve high yields.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of methoxy (δ 3.8–4.0 ppm), cyano groups (C≡N stretching at ~2200 cm⁻¹ in IR), and aromatic protons (δ 6.8–7.5 ppm).
    • Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₂O₃: 259.082).
  • Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Side products may arise from competing pathways, such as:

  • Epoxide Formation: Observed in analogous reactions when electron-rich intermediates undergo oxidative cyclization (e.g., with peracids) .
  • Hydrolysis: The ester group may hydrolyze under acidic/basic conditions, forming carboxylic acid derivatives. Mitigate this by controlling pH and avoiding aqueous workup unless necessary .

Case Study: In reactions with 3,5-dimethoxyphenol, C-alkylation instead of O-alkylation was observed due to the electrophilic nature of the intermediate. Adjusting nucleophile strength (e.g., using phenoxide ions) can redirect selectivity .

Q. How does stereoelectronic tuning of substituents influence reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cyano): Enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions).
  • Methoxy Group: Stabilizes intermediates via resonance (para-directing effect) but may reduce metabolic stability in biological assays.
  • Comparative Assays: Replace the methoxy group with halogens (e.g., Cl, F) or hydroxyl to study structure-activity relationships (SAR) in enzyme inhibition assays .

Q. What advanced techniques resolve conformational dynamics in crystallographic studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between cyano and methoxy groups).
  • DFT Calculations: Compare experimental bond lengths/angles with theoretical models (B3LYP/6-31G* basis set) to validate electronic structures .

Example: In methyl 3-(4-chlorophenyl)-2-(imidazolidinone)propanoate, X-ray data revealed a twisted conformation due to steric hindrance, impacting packing efficiency .

Q. How can researchers design assays to evaluate pharmacological potential?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., flavan-3-ol derivatives) .
  • Assay Conditions:
    • In vitro: Use fluorescence polarization for binding affinity (Kd) measurements.
    • Cell-based: Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .

Q. What strategies address contradictions in published biological data?

Methodological Answer:

  • Meta-analysis: Compare datasets across studies, noting variables like assay pH, solvent (DMSO vs. ethanol), and cell lines.
  • Reproducibility Checks: Replicate key experiments with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) .

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